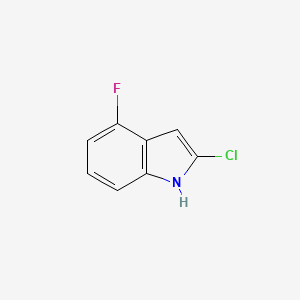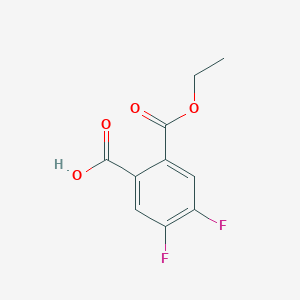
2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-chloro-4-fluorophenyl)ethyl)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. It belongs to the class of oxazolidinones, which are known for their antibacterial properties. This compound is particularly interesting due to its complex structure, which includes a combination of aromatic and heterocyclic elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aromatic Groups: The aromatic groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Functional Group Modifications:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can be used to modify the aromatic rings or the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Modified aromatic or heterocyclic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. The oxazolidinone ring is known to bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: A more potent oxazolidinone derivative.
Cycloserine: An antibiotic with a different mechanism of action but similar structural features.
Uniqueness
5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride is unique due to its specific combination of functional groups, which may confer unique properties in terms of binding affinity and spectrum of activity. Its dual aromatic and heterocyclic structure also makes it a versatile compound for further chemical modifications.
Eigenschaften
CAS-Nummer |
84459-93-8 |
|---|---|
Molekularformel |
C18H19Cl2FN2O2 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-[4-[2-(3-chloro-4-fluorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C18H18ClFN2O2.ClH/c19-16-9-13(5-8-17(16)20)2-1-12-3-6-14(7-4-12)22-11-15(10-21)24-18(22)23;/h3-9,15H,1-2,10-11,21H2;1H |
InChI-Schlüssel |
BUQGVEACIRATKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=C(C=C3)F)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)
![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)

![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)








